molecular formula C23H24N2O2 B8222689 (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8222689
M. Wt: 360.4 g/mol
InChI Key: UWAPKSLVKVQVBT-PMACEKPBSA-N
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Description

(4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique cyclopropane core and two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Cyclopropane Core: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Construction of Oxazole Rings: The oxazole rings are often formed via a cyclization reaction involving an α-halo ketone and an amide.

    Coupling Reactions: The final step involves coupling the cyclopropane core with the oxazole rings. This can be achieved through a nucleophilic substitution reaction where the oxazole rings are attached to the cyclopropane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of oxazole rings to dihydrooxazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Dihydrooxazole derivatives

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in structural biology.

Medicine

In medicinal chemistry, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The cyclopropane core and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biological pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole)
  • (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole)

Uniqueness

Compared to similar compounds, (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its benzyl substituents, which enhance its ability to interact with biological targets. The presence of benzyl groups increases the compound’s hydrophobicity, potentially improving its membrane permeability and bioavailability.

This detailed overview provides a comprehensive understanding of (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole), covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-3-7-17(8-4-1)13-19-15-26-21(24-19)23(11-12-23)22-25-20(16-27-22)14-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAPKSLVKVQVBT-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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